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Compound of Interest

Compound Name: Fmoc-D-Lys-Oall HCl

Cat. No.: B7840073 Get Quote

Introduction: The Trifunctional Scaffold
Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine Allyl Ester Hydrochloride) represents a high-value

"trifunctional" scaffold in modern peptidomimetic synthesis. Unlike standard SPPS building

blocks (e.g., Fmoc-Lys(Boc)-OH), this molecule presents a free

-amine side chain while the

-amine and C-terminus are orthogonally protected.

This unique configuration enables two critical workflows that are difficult to achieve with

standard reagents:

"Pre-Conjugation" Strategy: Attachment of complex payloads (fluorophores, drugs, PEG) to

the lysine side chain in solution prior to peptide assembly, avoiding harsh resin cleavage

conditions that might degrade the payload.

Side-Chain Anchoring & Cyclization: Immobilization of the lysine onto solid support via the

-amine, allowing for "Head-to-Tail" cyclization between the

-amine and the C-terminal Allyl ester.
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The inclusion of the D-isomer confers proteolytic resistance, making this scaffold ideal for

stabilizing therapeutic peptide candidates against serum proteases.

Chemical Profile
Property Specification

Formula

MW 444.95 g/mol

-Protection Fmoc (Base labile; 20% Piperidine)

C-Term Protection
Allyl Ester (Pd(0) labile; Orthogonal to

Acid/Base)

Side Chain
Free

-Amine (as HCl salt)

Solubility

Soluble in DMF, MeOH, DMSO.[1] Slightly

soluble in

.

Strategic Workflows (Logic & Design)
The following Graphviz diagrams illustrate the two primary strategic applications of this

scaffold.

Workflow A: The "Side-Chain Anchor" Strategy for
Cyclic Peptides
This method anchors the Lysine to the resin via its side chain. The peptide chain is grown from

the

-amine. Finally, the C-terminal Allyl ester is removed to allow cyclization with the N-terminus of
the chain.
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Figure 1: Workflow for generating head-to-tail cyclic peptides by anchoring Fmoc-D-Lys-Oall via

its side chain.

Workflow B: Solution-Phase "Pre-Conjugation"
Here, the scaffold is used to attach a sensitive cargo (e.g., a dye) to the side chain before the

amino acid is ever exposed to SPPS reagents.
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Figure 2: Pre-conjugation of sensitive payloads prior to peptide synthesis.
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Detailed Experimental Protocols
Protocol A: Site-Specific Bioconjugation (Solution
Phase)
Objective: Conjugate an NHS-ester fluorophore (e.g., FITC or Alexa Fluor) to the

-amine of Fmoc-D-Lys-Oall.

Context: The HCl salt renders the amine non-nucleophilic. You must strictly control pH to

deprotonate the

-amine (

) without removing the Fmoc group (

sensitivity).

Reagents:

Fmoc-D-Lys-Oall HCl (1.0 eq)

NHS-Ester Cargo (1.1 eq)

DIPEA (N,N-Diisopropylethylamine)

DMF (Anhydrous)

Step-by-Step:

Dissolution: Dissolve 100 mg Fmoc-D-Lys-Oall HCl in 2 mL anhydrous DMF.

Activation (Critical): Add DIPEA dropwise. Monitor pH using wet pH paper.

Target: pH 8.5–9.0.

Caution: Do not exceed pH 9.5 to prevent premature Fmoc cleavage.

Coupling: Add the NHS-ester cargo (dissolved in minimal DMF) dropwise to the lysine

solution while stirring.
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Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark (if cargo is light-

sensitive).

Quenching: Add 5 equivalents of water or 1M acetic acid buffer (pH 5) to quench unreacted

NHS ester.

Purification:

Dilute with EtOAc (Ethyl Acetate).

Wash 3x with 1M KHSO4 (removes DIPEA and unreacted Lysine).

Wash 1x with Brine.

Dry over MgSO4 and concentrate in vacuo.

Validation: Analyze via LC-MS. Expect Mass shift:

.

Protocol B: Palladium-Catalyzed Allyl Ester Deprotection
Objective: Remove the C-terminal Allyl group (Oall) selectively without affecting Fmoc or acid-

labile side chains (Boc, tBu). This is essential for cyclization or C-terminal modification.

Mechanism: The reaction uses Pd(0) to form a

-allyl complex. A scavenger (nucleophile) is mandatory to accept the allyl group and prevent it
from re-attacking the peptide.

Reagents:

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0))[2]

Scavenger: Phenylsilane (

) OR N-Methylmorpholine (NMM) with Acetic Acid.
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Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

Preparation (Inert Atmosphere):

Weigh the peptidyl-resin or protected amino acid into a reaction vessel.

Crucial: Purge the vessel with Argon or Nitrogen for 5 minutes. Oxygen poisons the Pd(0)

catalyst.

Catalyst Solution:

Dissolve

(0.1 – 0.2 eq) in dry DCM.

Add Phenylsilane (10 – 20 eq). Note: Phenylsilane is preferred over morpholine for

efficiency and reduced toxicity.

Reaction:

Add the catalyst/scavenger mixture to the substrate.

Agitate gently (shake, do not stir vigorously if on resin) for 30–60 minutes at RT under

Argon.

Protect from light (Pd catalysts are light-sensitive).

Repetition: Drain and repeat Step 3 once to ensure 100% deprotection.

Washing (Scavenging the metal):

Wash resin with DCM (3x).

Metal Removal Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (2

x 10 min). This chelates residual Palladium (which appears black/grey) and prevents

poisoning of subsequent coupling steps.
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Wash with DMF (5x).

Protocol C: On-Resin Head-to-Tail Cyclization
Objective: Cyclize a peptide anchored via the Fmoc-D-Lys-Oall side chain.

Anchoring: Couple Fmoc-D-Lys-Oall HCl (neutralized with DIPEA) to a Rink Amide resin via

the

-amine.

Elongation: Perform standard Fmoc SPPS to build the peptide chain on the

-amine.

Final Step: Remove the N-terminal Fmoc group (leaving a free N-term amine).

C-Term Deprotection: Perform Protocol B (Allyl removal) to expose the C-terminal carboxylic

acid of the D-Lys residue.

Cyclization:

Reagent: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF.

Concentration: Dilute conditions are preferred to favor intramolecular cyclization over

intermolecular dimerization.

Time: 4–12 hours.

Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) to cleave the side-chain anchor from the

resin (releasing the cyclic peptide).

Troubleshooting & Quality Control
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Observation Probable Cause Corrective Action

Incomplete Allyl Removal
Catalyst oxidation (turned

black/orange).

Use fresh

. Ensure strict Argon purging.

Fmoc Loss during Conjugation
pH > 9.5 during DIPEA

addition.

Use a pH meter or narrow-

range paper. Add base slowly

at

.

Grey Resin after Pd treatment Trapped Palladium.

Increase DDC

(dithiocarbamate) washes.

Residual Pd interferes with

cleavage.

Low Cyclization Yield Dimerization (Intermolecular).

Perform cyclization at lower

concentration or use "pseudo-

dilution" on resin (lower

loading).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. documents.thermofisher.com [documents.thermofisher.com]

3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase
peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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